molecular formula C21H21FN4O3 B2832434 3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one CAS No. 2415585-89-4

3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one

Cat. No. B2832434
CAS RN: 2415585-89-4
M. Wt: 396.422
InChI Key: DOWBTQIDOCVTEV-UHFFFAOYSA-N
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Description

The compound “3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one” is a complex organic molecule that contains several functional groups and rings. These include a cyclopropyl group, an oxazole ring, a piperidine ring, and a quinazolinone ring .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include an oxazole ring (a five-membered ring with one oxygen and one nitrogen atom), a piperidine ring (a six-membered ring with one nitrogen atom), and a quinazolinone ring (a fused ring system containing two nitrogen atoms) .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the oxazole ring is known to participate in various chemical reactions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of several functional groups and heterocyclic rings, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

3-[[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-15-3-4-16-17(9-15)23-12-26(20(16)27)11-13-5-7-25(8-6-13)21(28)18-10-19(29-24-18)14-1-2-14/h3-4,9-10,12-14H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWBTQIDOCVTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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